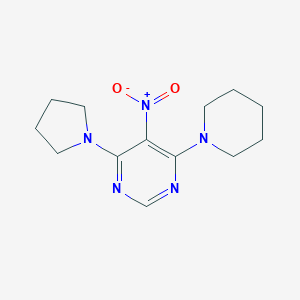![molecular formula C16H23NO2 B326664 N-[2-(4-cyclohexylphenoxy)ethyl]acetamide CAS No. 282104-64-7](/img/structure/B326664.png)
N-[2-(4-cyclohexylphenoxy)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-cyclohexylphenoxy)ethyl]acetamide, also known as CEPA, is a chemical compound with the molecular formula C16H23NO2. It has a molecular weight of 261.36 g/mol. This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The linear formula of N-[2-(4-cyclohexylphenoxy)ethyl]acetamide is C16H23NO2 . The compound has a molecular weight of 261.367 .Physical And Chemical Properties Analysis
N-[2-(4-cyclohexylphenoxy)ethyl]acetamide has a molecular weight of 261.36 g/mol. More detailed physical and chemical properties are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Chemoselective Acetylation and Synthesis
Acetamide derivatives have been synthesized for potential applications in pharmacology and organic synthesis. For instance, chemoselective acetylation of aminophenol using immobilized lipase demonstrated an effective approach for synthesizing antimalarial drug intermediates (Magadum & Yadav, 2018). Similarly, novel acetamide derivatives were synthesized and evaluated for their cytotoxic, anti-inflammatory, analgesic, and antipyretic properties, showcasing the therapeutic potential of such compounds (Rani, Pal, Hegde, & Hashim, 2016).
Antimicrobial and Anticancer Activities
Studies on acetamide derivatives also highlight their antimicrobial and anticancer activities. For example, novel imines and thiazolidinones derived from acetamide compounds exhibited significant antibacterial and antifungal activities (Fuloria, Singh, Yar, & Ali, 2009). Another study synthesized 2-(substituted phenoxy) acetamide derivatives and assessed them for anticancer, anti-inflammatory, and analgesic activities, highlighting their potential as therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).
Molecular Docking and Crystal Structure Analysis
Further research includes the synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide for anticancer applications, demonstrating the utility of acetamide derivatives in drug design and development (Sharma et al., 2018). Additionally, the synthesis and characterization of acetamide compounds for anti-inflammatory agents have been explored, emphasizing the importance of structural analysis in understanding bioactivity (Ilango et al., 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[2-(4-cyclohexylphenoxy)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-13(18)17-11-12-19-16-9-7-15(8-10-16)14-5-3-2-4-6-14/h7-10,14H,2-6,11-12H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFJROMXWVQERQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CC=C(C=C1)C2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801271123 |
Source


|
| Record name | N-[2-(4-Cyclohexylphenoxy)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801271123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
282104-64-7 |
Source


|
| Record name | N-[2-(4-Cyclohexylphenoxy)ethyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=282104-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(4-Cyclohexylphenoxy)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801271123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,4,6-tetra-O-acetyl-1-S-[(dimethylamino)carbothioyl]-1-thiohexopyranose](/img/structure/B326584.png)
![2,6-Bis(acetyloxy)-5-oxohexahydrofuro[3,2-b]furan-3-yl acetate](/img/structure/B326586.png)
![5-(benzoyloxy)-6-[(benzoyloxy)methyl]-2-oxo-5,6-dihydro-2H-pyran-3-yl benzoate](/img/structure/B326587.png)
![4,7-Bis(benzoyloxy)-2,8-dioxabicyclo[3.2.1]oct-6-yl benzoate](/img/structure/B326589.png)
![2-[(acetyloxy)amino]-2-deoxy-4,6-O-(4-methoxybenzylidene)hexopyranose](/img/structure/B326591.png)
![[(2R,3S,4R,6S)-3,4-diacetyloxy-6-phenylsulfanyl-5-[(2,2,2-trichloro-1-hydroxyethyl)amino]oxan-2-yl]methyl acetate](/img/structure/B326595.png)

![N-[1-(4-chlorophenyl)ethyl]furan-2-carboxamide](/img/structure/B326598.png)
![N-[1-(4-methoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B326599.png)
![N-[1-(4-chlorophenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B326600.png)
![N-[1-(4-bromophenyl)ethyl]thiophene-2-carboxamide](/img/structure/B326602.png)
![N-[1-(4-bromophenyl)ethyl]furan-2-carboxamide](/img/structure/B326603.png)
![N-[1-(4-bromophenyl)ethyl]-4-fluorobenzamide](/img/structure/B326604.png)